Ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H19N3O2S and a molecular weight of 293.39 g/mol.
Preparation Methods
The synthesis of Ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate typically involves the reaction of ethyl piperazinecarboxylate with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur, where the phenylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Preliminary studies suggest that it may have therapeutic potential in the treatment of certain diseases, although further research is needed to confirm its efficacy and safety.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The thioxomethyl group may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-((phenylamino)carbonyl)piperazinecarboxylate: This compound has a carbonyl group instead of a thioxomethyl group, which may result in different reactivity and biological activity.
Ethyl 4-((phenylamino)methyl)piperazinecarboxylate: The absence of the thioxo group in this compound may lead to reduced redox activity and different interactions with molecular targets.
The uniqueness of this compound lies in its thioxomethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-2-19-14(18)17-10-8-16(9-11-17)13(20)15-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSUJIFFJBSYAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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